2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c21-16-5-1-2-7-18(16)28-14-19(26)23-9-11-24(12-10-23)20(27)15-13-22-25-8-4-3-6-17(15)25/h1-2,5,7,13H,3-4,6,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLFXTXMOKUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Synthesis of the Tetrahydropyrazolopyridine Moiety: This involves the cyclization of suitable precursors under acidic or basic conditions to form the tetrahydropyrazolopyridine ring system.
Coupling with Piperazine: The intermediate compounds are then coupled with piperazine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require further research and validation.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural elements and reported bioactivities of analogous heterocyclic compounds:
Key Observations:
Heterocyclic Core Influence: Pyrazolo-pyridine (target compound) and pyrazole-nicotinonitrile () cores exhibit antimicrobial activity, likely due to their planar, aromatic structures enabling intercalation or enzyme inhibition . Triazolopyrimidine derivatives () show herbicidal activity, attributed to their mimicry of purine bases, disrupting plant metabolic pathways .
Substituent Effects: The 2-fluorophenoxy group in the target compound may enhance blood-brain barrier penetration compared to furyl or chlorophenyl groups in analogs . Piperazine in the target compound improves aqueous solubility, a critical factor for bioavailability, whereas ’s chiral acetylhydrazones rely on stereochemistry for activity enhancement .
Bioactivity Trends :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., -Cl in ), while the target compound’s -F substituent may offer similar effects with reduced toxicity .
- Chiral centers in triazolopyrimidine derivatives () boost bioactivity, suggesting that introducing stereochemistry into the target compound’s piperazine or pyrazolo-pyridine moieties could optimize efficacy .
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone (CAS Number: 62148-67-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 348.41 g/mol. The presence of a fluorophenyl group and a tetrahydropyrazolo moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing piperazine and pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for related structures . The presence of the tetrahydropyrazolo group may enhance the interaction with bacterial enzymes.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on similar piperazine derivatives has demonstrated inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. For example, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests that the target compound may also possess neuroprotective properties through similar mechanisms.
Synthesis and Evaluation
A series of studies have synthesized related compounds to evaluate their biological activities. For instance, a study focused on pyridazinone derivatives found that modifications at the piperazine ring enhanced inhibitory activity against MAO enzymes while maintaining low cytotoxicity against human fibroblast cells .
Cytotoxicity Assessment
In vitro cytotoxicity assays are crucial for determining the safety profile of new compounds. The target compound's analogs have been tested on various cell lines, including HEK-293 cells, showing promising results with low toxicity at therapeutic concentrations . This indicates a favorable safety profile for further development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol |
| CAS Number | 62148-67-8 |
| Antimicrobial IC50 (related) | 1.35 - 2.18 µM |
| MAO-B Inhibition IC50 | 0.013 µM |
| Cytotoxicity (HEK-293) | Low at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
